propanedinitrile CAS No. 647839-55-2](/img/structure/B12610485.png)
[(6-Chloropyridin-3-yl)methyl](4,4-difluorobut-3-en-1-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring and a difluorobutene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4,4-difluorobut-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is reacted with 4,4-difluorobut-3-en-1-yl bromide under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the difluorobutene moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can bind to enzyme active sites or receptor binding pockets, while the difluorobutene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar pyridine ring but lacks the difluorobutene moiety, making it less versatile in certain applications.
[(6-Chloropyridin-3-yl)methyl]ethanol: This compound has a hydroxyl group instead of the difluorobutene moiety, which can affect its reactivity and interactions.
The uniqueness of (6-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring and a difluorobutene moiety, providing a balance of reactivity and stability that is valuable in various applications.
特性
CAS番号 |
647839-55-2 |
|---|---|
分子式 |
C13H10ClF2N3 |
分子量 |
281.69 g/mol |
IUPAC名 |
2-[(6-chloropyridin-3-yl)methyl]-2-(4,4-difluorobut-3-enyl)propanedinitrile |
InChI |
InChI=1S/C13H10ClF2N3/c14-11-4-3-10(7-19-11)6-13(8-17,9-18)5-1-2-12(15)16/h2-4,7H,1,5-6H2 |
InChIキー |
ZZCFGQVVJMPTJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CC(CCC=C(F)F)(C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
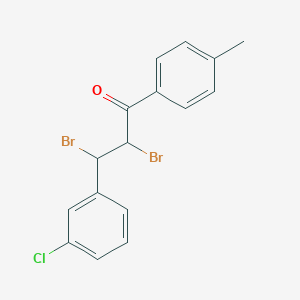
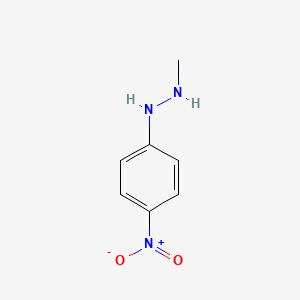
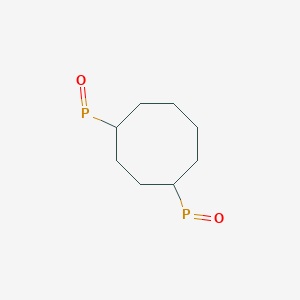
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
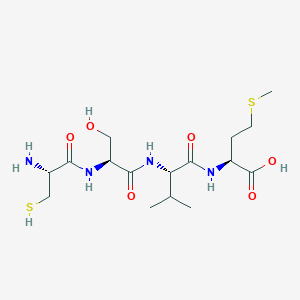
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
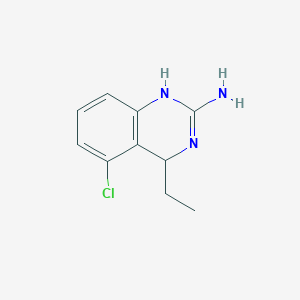
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
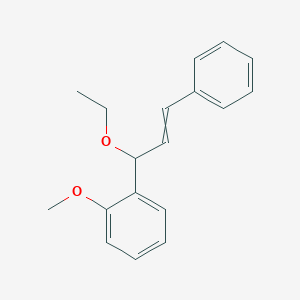
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
